3-Bromo-4-(ethylthio)benzophenone

描述

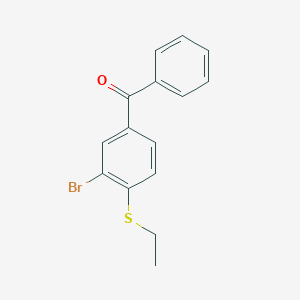

3-Bromo-4-(ethylthio)benzophenone (CAS 844879-52-3) is a benzophenone derivative with a bromine atom at the 3-position and an ethylthio (-S-C₂H₅) group at the 4-position of the benzophenone core. Its molecular formula is C₁₅H₁₃BrOS, yielding a molecular weight of 333.23 g/mol .

属性

分子式 |

C15H13BrOS |

|---|---|

分子量 |

321.2 g/mol |

IUPAC 名称 |

(3-bromo-4-ethylsulfanylphenyl)-phenylmethanone |

InChI |

InChI=1S/C15H13BrOS/c1-2-18-14-9-8-12(10-13(14)16)15(17)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |

InChI 键 |

VRPRZZLVGQQANC-UHFFFAOYSA-N |

规范 SMILES |

CCSC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)Br |

产品来源 |

United States |

准备方法

Comparative Summary of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Brominated benzene, 4-(ethylthio)benzoyl chloride | Aluminum chloride (AlCl3) | Anhydrous, room to mild heat | High regioselectivity, scalable | Requires moisture-free setup |

| Bromination of 4-(ethylthio)benzophenone | 4-(Ethylthio)benzophenone | Pyridine hydrobromide perbromide, Br2, or NBS | 90°C (pyridine hydrobromide) or RT (Br2/NBS) | Simple, direct bromination | Control of bromination extent needed |

Detailed Research Outcomes and Analysis

Yield and Purity: Both methods yield the target compound with high purity after recrystallization. The Friedel-Crafts route typically provides yields in the range of 70-85%, while bromination yields vary depending on reaction time and reagent excess but generally achieve 60-80% yield.

Selectivity: The Friedel-Crafts acylation allows precise placement of substituents due to the use of pre-functionalized starting materials. Bromination requires careful control to avoid polybromination or substitution at undesired positions.

Scalability: Industrial scale-up favors bromination routes due to simpler reaction setups, though Friedel-Crafts acylation is also scalable with appropriate moisture control.

Biological Activity Correlation: The presence of bromine at the 3-position and the ethylthio group at the 4-position influences the compound's antimicrobial and anticancer activities, as these groups affect lipophilicity and electronic properties, enhancing biological interactions.

化学反应分析

Types of Reactions

3-Bromo-4-(ethylthio)benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution Reactions: Products include various substituted benzophenones depending on the nucleophile used.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include alcohol derivatives of benzophenone.

科学研究应用

Scientific Research Applications

- Chemistry 3-Bromo-4'-(ethylthio)benzophenone serves as an intermediate in organic synthesis and as a reagent in chemical reactions. It can be used as a building block in organic synthesis. For example, it can be used in selective bromine-magnesium exchange reactions .

- Biology This compound is used to study enzyme inhibition and protein interactions.

- Medicine 3-Bromo-4'-(ethylthio)benzophenone is investigated for potential therapeutic properties and as a building block for drug development. Research suggests it has biological activities, making it applicable in drug development, with ongoing studies exploring its effects on cellular mechanisms and its potential as an active pharmaceutical ingredient.

Industrial Applications

- 3-Bromo-4'-(ethylthio)benzophenone is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Potential Biological Activities

Research indicates that 3-Bromo-4'-(ethylthio)benzophenone may possess biological activities, particularly in medicinal chemistry. Studies are ongoing to explore its effects on cellular mechanisms and its potential as an active pharmaceutical ingredient.

- Antimicrobial Properties 3-Bromo-4'-(methylthio)benzophenone, a similar compound, exhibits antimicrobial activity against bacterial strains, suggesting potential in developing new antimicrobial agents. It has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition, particularly against Staphylococcus aureus and Escherichia coli. Thiol-functionalized benzosiloxaboroles, related compounds, also exhibit high activity against Staphylococcus aureus strains .

- Anticancer Activity In vitro studies have demonstrated that 3-Bromo-4'-(methylthio)benzophenone has anticancer properties, inducing apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death.

Room Temperature Phosphorescence

作用机制

The mechanism of action of 3-Bromo-4-(ethylthio)benzophenone involves its interaction with various molecular targets. The bromine and ethylthio groups can participate in electrophilic and nucleophilic interactions, respectively. The carbonyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules.

相似化合物的比较

Comparison with Similar Benzophenone Derivatives

Structural and Electronic Properties

Benzophenone (BP)

- Structure: Unsubstituted benzophenone.

- Key Properties :

- Comparison : The absence of bromine and sulfur in BP results in lower molecular weight (182.22 g/mol) and reduced steric/electronic effects, making it less reactive in halogen-specific applications.

Ortho-Bromobenzophenone

- Structure : Bromine at the 2-position of one benzene ring.

- Key Properties: T₉: 218 K (higher than BP due to bromine’s steric bulk) . Exhibits Johari–Goldstein (JG) β relaxation, a secondary molecular dynamic process linked to non-diffusive motions .

- Comparison : The bromine’s position (ortho vs. para) influences T₉ and electronic distribution. The 3-bromo substituent in the target compound may reduce steric hindrance compared to ortho-bromo analogs.

4-Bromo-4'-(ethylthio)benzophenone (CAS Not Provided)

- Structure : Bromine at the 4-position and ethylthio at the 4'-position.

- Key Properties: A positional isomer of the target compound. Molecular weight identical to 3-Bromo-4-(ethylthio)benzophenone (333.23 g/mol) .

Functional Group Variations

3-Bromo-4'-thiomorpholinomethyl Benzophenone (CAS 898782-59-7)

- Structure : Bromine at the 3-position and a thiomorpholine group (-N(CH₂)₂S-) at the 4'-position.

- Key Properties: Molecular weight: 376.31 g/mol .

- Comparison : The thiomorpholine substituent increases molecular complexity and may confer biological activity, unlike the simpler ethylthio group in the target compound .

4-Bromo-3',4'-(ethylenedioxy)benzophenone (CAS 101018-99-9)

- Structure : Bromine at the 4-position and an ethylenedioxy (-O-CH₂-CH₂-O-) group fused to the benzene ring.

- Key Properties :

- Comparison : The oxygen in ethylenedioxy may reduce radical stability in photo-initiation compared to sulfur-containing derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。